Dexamethasone-d5

描述

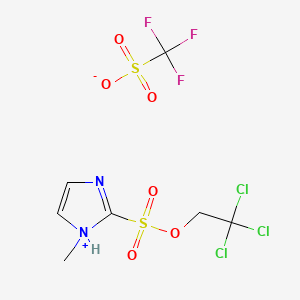

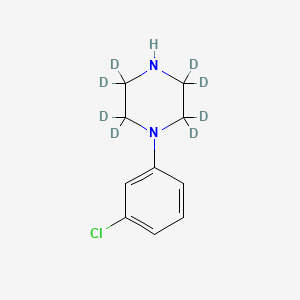

Dexamethasone-d5 is the deuterium labeled Dexamethasone . Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions .

Synthesis Analysis

In 1997, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . There are also methods available for the synthesis of DEX conjugates, including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .

Molecular Structure Analysis

The molecular formula of Dexamethasone-d5 is C22 2H5 H24 F O5 and its molecular weight is 397.49 .

Chemical Reactions Analysis

Dexamethasone has been used as an anti-inflammatory, immunosuppressant, and decongestant, in the prevention of postoperative nausea and vomiting (PONV), and for auto-immune diseases, allergic reactions, and cancer . The thermoanalytical techniques, including thermogravimetry (TG) and differential thermal analysis (DTA), are widely used for rapid and preliminary assessment of interactions .

Physical And Chemical Properties Analysis

The mean dexamethasone concentration of the compounded oral suspensions was equal to 5.07±0.17 mg/mL . No color modifications, precipitate or suspending troubles were observed throughout the storage period and the pH of the oral suspensions decreased slightly, from 4.41±0.01 to 4.20±0.02 .

科学研究应用

1. Enhancing Bone Formation

- Application Summary : DEX is applied as an osteoinductive agent in bone remodeling . It’s incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds to enhance bone formation .

- Methods of Application : The drug delivery systems control the long-term release of DEX, preventing systemic side effects . These technologies offer several advantages, including enhanced DEX stability, controlled release with appropriate concentration levels, targeted delivery to the treatment site, inhibition of cytotoxicity, and prevention of systemic side effects of DEX .

2. Enhancing Stemness and Immunomodulatory Property of Human Mesenchymal Stem Cells (hMSCs)

- Application Summary : DEX is used to enhance the stemness and immunomodulatory property of tissue-specific hMSCs . It’s a powerful anti-inflammatory compound that is widely used as therapy in autoimmune disease conditions or allogeneic transplantation .

- Methods of Application : The study evaluated the in vitro effect of DEX at various dose concentrations and time intervals on the basic characteristics and immunomodulatory properties of tissue-specific hMSCs .

- Results or Outcomes : DEX preconditioning improved the hMSCs immunomodulatory property and may have reduced the challenge associated with minimal potency and strengthen their therapeutic efficacy .

3. Treatment of Autoimmune Diseases

- Application Summary : DEX is widely used to treat a variety of diseases, including autoimmune diseases . It’s a powerful anti-inflammatory and immunosuppressive drug .

- Results or Outcomes : There is currently much interest in developing efficient DEX-loaded nanoformulations that ameliorate adverse disease effects .

4. Treatment of Ocular Disorders

- Application Summary : DEX is used in the treatment of ocular disorders .

- Results or Outcomes : Research is ongoing to develop DEX-loaded delivery systems, such as liposomes, polymers, hydrogels, nanofibers, silica, calcium phosphate, and hydroxyapatite, to safely deliver DEX to the eye .

5. Dexamethasone Suppression Test for Cushing Syndrome

- Application Summary : The Dexamethasone Suppression Test (DST) is the recommended first-tier test for suspected Cushing Syndrome (CS) . Missed dexamethasone intake or insufficient dexamethasone serum exposure may yield false positive results .

- Methods of Application : Serum cortisol concentration is determined in a blood sample collected the next morning between 8.00 AM and 9:00 AM, following oral administration of 1 mg DEX at 11:00 PM .

- Results or Outcomes : Quantification of dexamethasone and method-specific cortisol cutoffs in DST samples may reduce the false positive rate and lower the proportion of patients requiring further workup .

6. Immunosuppression for Immunotherapy

- Application Summary : DEX is used to alleviate edema in patients with intracranial lesions and are first-line agents to combat immune-related adverse events (irAEs) that arise with immune checkpoint blockade treatment .

- Methods of Application : The study evaluated the in vitro effect of DEX at various dose concentrations and time intervals on lymphocyte activation and proliferation during checkpoint blockade .

安全和危害

属性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-QEPYKOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747583 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone-d5 | |

CAS RN |

358731-91-6 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)